REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.C.[H][H]>[Pd].CO>[NH2:8][C:7]1[C:2]([Br:1])=[N:3][CH:4]=[C:5]([Br:11])[CH:6]=1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
solvent
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |